



# Application Notes and Protocols: Assessing CBL0137 Cytotoxicity with Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | CBL0137 |           |
| Cat. No.:            | B606513 | Get Quote |

### Introduction

**CBL0137** is a novel anti-cancer agent that functions as a small molecule inhibitor of the FACT (Facilitates Chromatin Transcription) complex.[1][2] The FACT complex, comprising subunits SSRP1 and SPT16, is a crucial histone chaperone involved in chromatin remodeling during transcription, replication, and DNA repair.[3][4][5] In many cancer cells, FACT is overexpressed, correlating with increased tumor aggressiveness and poor prognosis.[5][6] **CBL0137** exerts its anti-neoplastic activity by binding to and sequestering the FACT complex on chromatin, leading to the modulation of key signaling pathways, including the activation of the tumor suppressor p53 and inhibition of the pro-survival transcription factor NF-κB.[3][7][8]

Assessing the long-term cytotoxic and cytostatic effects of compounds like **CBL0137** is critical in pre-clinical drug development. The colony formation assay, or clonogenic assay, is the gold standard for evaluating the ability of a single cell to undergo sustained proliferation and form a colony (a cluster of at least 50 cells).[9] Unlike short-term viability assays that measure immediate metabolic activity, the colony formation assay provides a more stringent assessment of reproductive cell death, making it an ideal tool to determine the long-term efficacy of **CBL0137**.[10]

These application notes provide a detailed overview of the mechanism of **CBL0137** and comprehensive protocols for using 2D and 3D colony formation assays to quantify its cytotoxic effects on cancer cells.



# **Mechanism of Action of CBL0137**

**CBL0137**'s primary mechanism involves the functional inactivation of the FACT complex.[3] By binding to DNA, **CBL0137** traps FACT in chromatin, which obstructs its chaperone activity.[3] This disruption leads to several downstream anti-cancer effects:

- p53 Activation: Trapping of FACT leads to casein kinase 2 (CK2)-dependent phosphorylation and activation of p53, a critical tumor suppressor protein that can induce apoptosis and cell cycle arrest.[3]
- NF-κB Inhibition: The function of NF-κB, a key transcription factor in inflammation, antiapoptosis, and cell proliferation, is dependent on FACT. **CBL0137**-mediated FACT inhibition blocks NF-κB-dependent transcription.[3][6]
- HSF1 Inhibition: CBL0137 can suppress the Heat Shock Factor 1 (HSF1) pathway, which is
  involved in cellular stress responses and is often exploited by cancer cells for survival.[7]
- Modulation of Other Pathways: CBL0137 has also been shown to affect other critical cancerrelated pathways, including the inhibition of Wnt/β-catenin and MYCN signaling and the activation of the NOTCH1 pathway.[11][12]





Click to download full resolution via product page

**Caption:** Simplified signaling pathway of **CBL0137** action.

# **Quantitative Cytotoxicity Data for CBL0137**

**CBL0137** has demonstrated potent cytotoxic activity across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The table below summarizes reported IC50 values for **CBL0137** in various hematological malignancy cell lines after 72 hours of treatment.



| Cell Line                      | Cancer Type                            | IC50 (μM) after 72h |
|--------------------------------|----------------------------------------|---------------------|
| NCI-H929                       | Multiple Myeloma (MM)                  | 0.41                |
| WEHI-3                         | Murine Acute Myeloid<br>Leukemia (AML) | 0.46                |
| KG-1                           | Acute Myeloid Leukemia<br>(AML)        | 0.47                |
| THP-1                          | Acute Myeloid Leukemia<br>(AML)        | 0.81                |
| RPMI-8226                      | Multiple Myeloma (MM)                  | 0.84                |
| CCRF-SB                        | Acute Lymphoblastic Leukemia (ALL)     | 1.10                |
| K562                           | Chronic Myeloid Leukemia<br>(CML)      | 1.30                |
| CCRF-CEM                       | Acute Lymphoblastic Leukemia (ALL)     | 1.60                |
| Table 1: Cytotoxic activity of |                                        |                     |

CBL0137 against various hematological cancer cell lines as determined by MTT assay.

Data sourced from[13].

# **Experimental Workflow: Colony Formation Assay**

The general workflow for assessing **CBL0137** cytotoxicity using a colony formation assay involves seeding cells at a low density, treating them with the compound, allowing sufficient time for colonies to form, and then staining and quantifying the colonies to determine the surviving fraction.





Click to download full resolution via product page

Caption: General experimental workflow for a clonogenic assay.

# Protocol 1: 2D Colony Formation Assay (Adherent Cells)

This protocol is adapted for adherent cancer cell lines to assess the long-term cytotoxic effects of **CBL0137**.



Objective: To determine the dose-dependent effect of **CBL0137** on the clonogenic survival of adherent cancer cells.

#### Materials and Reagents:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
- Phosphate-Buffered Saline (PBS), sterile
- Trypsin-EDTA solution
- CBL0137 stock solution (dissolved in an appropriate solvent, e.g., DMSO)
- 6-well tissue culture plates
- Fixation solution (e.g., 10% neutral buffered formalin)[10]
- Staining solution (e.g., 0.5% crystal violet in 25% methanol)
- Sterile water
- Hemocytometer or automated cell counter

#### Procedure:

- Cell Preparation:
  - Culture cells to ~80% confluency.
  - Aspirate the culture medium and wash the cells once with sterile PBS.
  - Add trypsin-EDTA and incubate at 37°C until cells detach.
  - Neutralize trypsin with complete culture medium and prepare a single-cell suspension by gentle pipetting.
  - Determine the viable cell count using a hemocytometer and trypan blue exclusion.



#### Cell Seeding:

- Based on the cell line's growth rate and plating efficiency (to be determined in a preliminary experiment), seed a low number of cells (e.g., 200-1000 cells) into each well of a 6-well plate containing 2 mL of complete medium.
- Gently swirl the plate to ensure even distribution and incubate overnight at 37°C, 5% CO<sub>2</sub> to allow for cell attachment.

#### CBL0137 Treatment:

- Prepare serial dilutions of CBL0137 in complete culture medium from the stock solution.
   Ensure the final solvent concentration is consistent across all wells (typically <0.1%) and include a vehicle-only control.</li>
- Carefully replace the medium in each well with medium containing the appropriate concentration of CBL0137 or vehicle control.

#### Incubation:

- Incubate the plates at 37°C, 5% CO<sub>2</sub> for 1 to 3 weeks. The incubation time depends on the cell line's doubling time and should be sufficient for colonies in the control wells to reach a size of at least 50 cells.[9][10]
- Do not disturb the plates during incubation to prevent colony dislodging.

#### Colony Fixation and Staining:

- Carefully aspirate the medium from each well.
- Gently wash the wells once with 2 mL of PBS.[14]
- Add 1 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[9]
- Remove the fixation solution and add 1 mL of 0.5% crystal violet staining solution.
   Incubate at room temperature for at least 20 minutes (can be longer for clearer staining).
   [9]



- Carefully remove the crystal violet solution. Gently rinse the wells with tap water until the background is clear and only the colonies remain stained.[14]
- Allow the plates to air-dry completely.

#### Data Analysis:

- Colony Counting: Count the number of colonies (defined as >50 cells) in each well. This can
  be done manually using a microscope or through automated image analysis.[15]
- Calculate Plating Efficiency (PE):
  - PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) x 100%
- Calculate Surviving Fraction (SF):
  - SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
- Dose-Response Curve: Plot the Surviving Fraction as a function of CBL0137 concentration to visualize the dose-dependent cytotoxicity.

# **Protocol 2: 3D Soft Agar Colony Formation Assay**

This assay measures anchorage-independent growth, a hallmark of malignant transformation, and is considered a more stringent test for anti-cancer drug efficacy.[16]

Objective: To determine the effect of **CBL0137** on the anchorage-independent growth of cancer cells.

#### Materials and Reagents:

- All materials from Protocol 1
- Agarose, DNA grade
- 2X complete culture medium (prepared at double the normal concentration of serum and supplements)[16]



#### Procedure:

- Preparation of Agar Layers:
  - Base Layer (0.5% 0.8% Agar):
    - Prepare a 1% to 1.6% agar solution in sterile water and melt it in a microwave. Cool to 40°C in a water bath.[16]
    - Warm an equal volume of 2X complete medium to 40°C.
    - Mix the agar solution and 2X medium in equal volumes to create the final base agar solution.
    - Quickly add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify at room temperature for at least 20 minutes.[16]
  - Top Layer (0.3% 0.4% Agar with Cells):
    - Prepare a 0.6% to 0.8% agar solution, melt, and cool to 40°C.
    - Prepare a single-cell suspension of the desired number of cells (e.g., 1,000-10,000 cells/well) in 2X complete medium containing the desired concentrations of CBL0137 or vehicle control. Keep this suspension at 37°C.
    - Mix the cell suspension and the 0.6%-0.8% agar solution in equal volumes.
    - Immediately plate 1.5 mL of this top agar/cell mixture onto the solidified base layer.[16]
- Incubation:
  - Allow the top layer to solidify at room temperature.
  - Incubate the plates at 37°C, 5% CO<sub>2</sub> for 2 to 4 weeks.
  - Feed the cells twice a week by adding 200-300 μL of fresh complete medium (containing
     CBL0137 or vehicle) on top of the agar to prevent it from drying out.[16]



- · Colony Staining and Counting:
  - After the incubation period, colonies can be visualized and counted directly using a microscope.
  - Alternatively, for permanent staining, overlay the agar with 0.5 mL of a staining solution (e.g., 0.005% Crystal Violet or MTT) and incubate for 1-2 hours before counting.

#### Data Analysis:

- Count the number of colonies in each well.
- Calculate the percentage of colony inhibition relative to the vehicle control for each CBL0137 concentration.
- Plot the percentage of inhibition as a function of **CBL0137** concentration.

# Conclusion

The colony formation assay is a robust and highly relevant method for evaluating the long-term cytotoxic potential of the FACT inhibitor **CBL0137**. By measuring the ability of single cells to maintain their reproductive integrity after drug exposure, this technique provides crucial data for pre-clinical assessment. The detailed protocols provided herein for both 2D and 3D clonogenic assays offer researchers a reliable framework to quantify the dose-dependent anti-proliferative effects of **CBL0137** and to further investigate its promise as a therapeutic agent for a variety of cancers.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

 1. Insights into the Mechanism of Curaxin CBL0137 Epigenetic Activity: The Induction of DNA Demethylation and the Suppression of BET Family Proteins [mdpi.com]

# Methodological & Application





- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anticancer drug candidate CBL0137, which inhibits histone chaperone FACT, is efficacious in preclinical orthotopic models of temozolomide-responsive and -resistant glioblastoma -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. Curaxin CBL0137 eradicates drug resistant cancer stem cells and potentiates efficacy of gemcitabine in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curaxin CBL0137 Exerts Anticancer Activity via Diverse Mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. Clonogenic Assay: Adherent Cells PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Targeting Features of Curaxin CBL0137 on Hematological Malignancies In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clonogenic Assay Creative Bioarray Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic assay Wikipedia [en.wikipedia.org]
- 16. artscimedia.case.edu [artscimedia.case.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Assessing CBL0137
   Cytotoxicity with Colony Formation Assays]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b606513#colony-formation-assays-to-assess-cbl0137-cytotoxicity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com